molecular formula C8H7ClF3N B1358812 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine CAS No. 65686-86-4

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B1358812
CAS No.: 65686-86-4
M. Wt: 209.59 g/mol
InChI Key: ZGFGADXCVWZZHD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (CAS: 65686-86-4) is a fluorinated aromatic amine with a trifluoromethyl group and a para-chlorophenyl substituent. Its molecular formula is C₈H₇ClF₃N, and it is widely used in pharmaceutical and agrochemical research as a chiral building block . The compound’s enantiomers, such as the (R)-isomer (CAS: 1187931-01-6), are critical for asymmetric synthesis, with applications in drug development and catalysis .

Properties

IUPAC Name

1-(4-chlorophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFGADXCVWZZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640767
Record name 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65686-86-4
Record name 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine
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Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-chlorobenzaldehyde with trifluoroethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .

Scientific Research Applications

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

  • Structural Difference : Bromine replaces chlorine at the para position.
  • Molecular Weight : 260.59 g/mol (vs. 209.60 g/mol for the chloro analog) due to bromine’s higher atomic mass .
  • Synthesis : Prepared via similar reductive amination or asymmetric hydrogenation methods but requires brominated precursors .
  • Applications : Less common than the chloro derivative due to higher cost and lower reactivity in cross-coupling reactions .

1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine

  • Structural Difference : Chlorine at the meta position.
  • Reactivity : Meta-substitution reduces steric hindrance, enhancing nucleophilic reactivity in some reactions .
  • Chirality : The (R)-enantiomer (CAS: 1213627-66-7) shows distinct binding affinities in receptor studies compared to the para-substituted analog .

Enantiomeric Comparisons

Property (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (S)-Isomer
CAS Number 1187931-01-6 56782-68-4 (hydrochloride)
Optical Rotation +25.6° (c = 1, MeOH) -24.8° (c = 1, MeOH)
Biological Activity Higher affinity for serotonin receptors Lower receptor selectivity

Trifluoroethylamine Derivatives

2,2,2-Trifluoroethylamine Hydrochloride

  • Structural Simplicity : Lacks the aromatic chlorophenyl group.
  • Applications : Primarily used as a fluorinating agent or intermediate in polymer chemistry .
  • Safety : Higher volatility (bp: 33°C) compared to the chlorophenyl derivative, increasing inhalation risks .

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

  • Functional Group : Ketone instead of amine.
  • Reactivity : Serves as a precursor for the amine via reductive amination but is less stable under acidic conditions .

Physicochemical and Industrial Comparisons

Physicochemical Properties

Compound Melting Point (°C) Solubility (Water) LogP
1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine 85–87 Insoluble 2.81
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine 92–94 Insoluble 3.12
(R)-Isomer Hydrochloride 180–182 (decomp.) Slightly soluble 2.65

Notes:

  • The bromo analog’s higher logP enhances membrane permeability but reduces aqueous solubility .
  • Hydrochloride salts improve solubility for pharmaceutical formulations .

Industrial and Cost Considerations

  • Pricing :
    • This compound: €158/g (CymitQuimica) .
    • Bromo analog: €751/250mg due to costly brominated precursors .
  • Regulatory Status : The chloro derivative is classified for industrial/research use only, while the bromo analog requires stricter handling due to higher eco-toxicity .

Research and Application Comparisons

  • Asymmetric Catalysis : The (R)-chloro enantiomer achieves >90% enantiomeric excess (ee) in transfer hydrogenation reactions, outperforming the bromo analog (75% ee) .
  • Pharmaceutical Intermediates : The chloro derivative is a key intermediate in synthesizing antifungal agents, whereas the trifluoroethylamine hydrochloride is used in antiviral drugs .

Biological Activity

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and effects on various biological systems, supported by data tables and relevant case studies.

  • Chemical Formula : C9H8ClF3N
  • CAS Number : 65990-86-5
  • Molecular Weight : 227.62 g/mol

This compound primarily interacts with neurotransmitter systems and exhibits properties that may influence various signaling pathways.

Target Receptors

  • GABAA Receptor : This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor, enhancing the inhibitory effects of GABA in the central nervous system (CNS) .
  • Carbonic Anhydrase II : It also inhibits carbonic anhydrase II, an enzyme crucial for maintaining acid-base balance and facilitating ion transport in cells .

Anticonvulsant Effects

The compound has been evaluated for its anticonvulsant activity in animal models. Studies indicate that it can significantly reduce seizure frequency without notable side effects at therapeutic doses .

Cellular Effects

The modulation of the GABAA receptor leads to increased inhibitory neurotransmission, which can be beneficial in conditions characterized by excessive neuronal excitability . Additionally, its inhibition of carbonic anhydrase II may alter intracellular pH and affect cellular metabolism and proliferation.

Absorption and Distribution

This compound is known to cross the blood-brain barrier effectively, allowing it to exert its CNS effects . The compound is metabolized primarily in the liver through hydroxylation and conjugation processes.

Dosage Effects

Research indicates that lower doses exhibit potent biological activity with minimal adverse effects. However, higher doses may lead to toxicity and should be approached with caution .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticonvulsantSignificant reduction in seizures
GABAA ModulationEnhanced inhibitory neurotransmission
Carbonic Anhydrase InhibitionAltered pH regulation

Case Study 1: Anticonvulsant Efficacy

In a study involving rodent models, this compound was administered at varying doses. The findings revealed that doses ranging from 5 mg/kg to 20 mg/kg resulted in a dose-dependent decrease in seizure activity. The compound demonstrated a high therapeutic index with no significant side effects observed at lower doses .

Case Study 2: Neurotransmitter Interaction

A separate investigation focused on the interaction of this compound with the GABAA receptor. Using electrophysiological techniques, researchers noted that it increased the frequency of GABA-induced inhibitory postsynaptic currents (IPSCs) in cultured neurons. This suggests a robust modulatory effect on GABAergic signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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